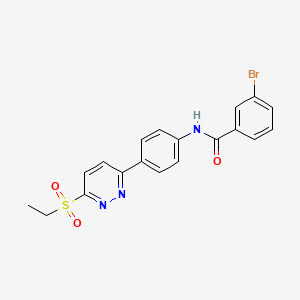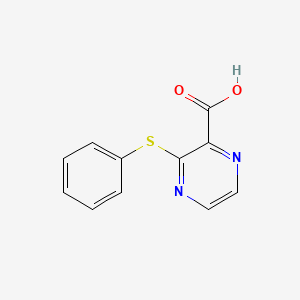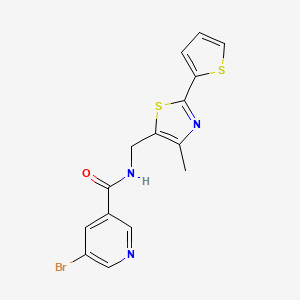
6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H19N3O5S and its molecular weight is 353.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
One area of application for this compound involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which are explored for their antibacterial properties. Researchers have been investigating the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, reacting it with active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. These compounds have shown promising antibacterial activity, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles
Another scientific application is the creation of novel sulfone-linked bis heterocycles, which have been tested for their antimicrobial activity. These compounds, resulting from the synthesis involving E-styrylsulfonylacetic acid methyl ester, have demonstrated pronounced antimicrobial properties, particularly compound 8, which showed significant activity. This research opens up possibilities for developing new antimicrobial agents with enhanced efficacy (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Synthesis, Characterization, and Antibacterial Evaluation of Azetidinone Derivatives
Furthermore, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial activities. These compounds were produced through Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3. The resulting azetidinones have shown promising antibacterial activities, suggesting their potential application in combating bacterial infections (Chopde, Meshram, & Pagadala, 2012).
Structural Elucidation and Phototransformation Studies
Research has also delved into the structural elucidation and phototransformation of related compounds in water, shedding light on the degradation processes under various conditions. This research not only provides insight into the environmental fate of such compounds but also assists in the development of strategies for mitigating potential environmental impacts (Pinna, Zema, Gessa, & Pusino, 2007).
Insecticidal and Antibacterial Potential
Lastly, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The innovative use of microwave irradiative cyclocondensation highlights a modern approach to compound synthesis, with some derivatives showing promising results in pest control and antibacterial activity, further broadening the scope of applications for these compounds (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
6-methyl-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-9-5-12(6-14(19)22-9)23-13-7-18(8-13)24(20,21)15-10(2)16-17(4)11(15)3/h5-6,13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIBXDRNYAKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)
![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)



